3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a fluorophenyl group, a methyl group, and a complex amide group. The presence of these functional groups could influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions and additions, due to the presence of the aromatic ring and various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the fluorophenyl group and the amide group could influence properties like solubility, melting point, and stability .Scientific Research Applications
Antitumor Activity
Compounds with structural elements similar to the specified compound have been investigated for their antitumor activities. For example, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines in vitro. Certain derivatives, particularly those with fluorophenyl groups, have shown potent cytotoxicity and significant antitumor activity against various cancer cells, including human carcinoma, without causing undesirable effects in animal models (Naito et al., 2005).
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antituberculosis agents. Among these, compounds with fluorobenzyl groups have shown promising activity, indicating the importance of fluorine substitutions in enhancing biological activity (Jeankumar et al., 2013).
Aurora Kinase Inhibition for Cancer Treatment
Aurora kinases are essential for cell division, and their inhibitors can be potent anticancer agents. Compounds structurally related to the specified molecule, featuring pyrazole and fluorophenyl groups, have been identified as potential Aurora kinase inhibitors. These compounds could inhibit Aurora A kinase, suggesting their utility in cancer treatment by targeting the mitotic process (ヘンリー,ジェームズ, 2006).
Synthesis and Evaluation of Novel Pyrazolopyrimidines
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, which share some structural similarities with the specified molecule, particularly in the pyrazole and pyrimidine components, have shown significant biological activities, indicating their potential in developing new therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-27-19(13-18(26-27)16-3-5-17(22)6-4-16)20(29)25-14-15-7-11-28(12-8-15)21-23-9-2-10-24-21/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNMAQQSHXRFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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